Cas no 1659319-50-2 ((1R)-1-(2,3-dimethylphenyl)ethan-1-ol)

(1R)-1-(2,3-Dimethylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a stereogenic center at the benzylic carbon, with the (R)-configuration. Its structure incorporates a 2,3-dimethylphenyl substituent, which influences both steric and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s defined stereochemistry ensures high enantioselectivity in reactions, particularly in the preparation of optically active derivatives. Its stability under standard conditions and compatibility with common organic solvents further enhance its utility in fine chemical synthesis. This compound is particularly relevant in the development of chiral ligands, auxiliaries, and bioactive molecules, where precise stereocontrol is critical.
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol structure
1659319-50-2 structure
商品名:(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
CAS番号:1659319-50-2
MF:C10H14O
メガワット:150.217563152313
CID:5957872
PubChem ID:51419184

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • tube1114
    • Benzenemethanol, α,2,3-trimethyl-, (αR)-
    • (1R)-1-(2,3-dimethylphenyl)ethan-1-ol
    • 1659319-50-2
    • SCHEMBL13263921
    • (R)-1-(2,3-Dimethylphenyl)ethan-1-ol
    • EN300-1811530
    • インチ: 1S/C10H14O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1
    • InChIKey: WJDKWRSEFKVTIE-SECBINFHSA-N
    • ほほえんだ: C1([C@@H](C)O)=CC=CC(C)=C1C

計算された属性

  • せいみつぶんしりょう: 150.104465066g/mol
  • どういたいしつりょう: 150.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 0.981±0.06 g/cm3(Predicted)
  • ふってん: 225.8±8.0 °C(Predicted)
  • 酸性度係数(pKa): 14.71±0.20(Predicted)

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1811530-0.05g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
0.05g
$707.0 2023-09-19
Enamine
EN300-1811530-0.25g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
0.25g
$774.0 2023-09-19
Enamine
EN300-1811530-2.5g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
2.5g
$1650.0 2023-09-19
Enamine
EN300-1811530-0.1g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
0.1g
$741.0 2023-09-19
Enamine
EN300-1811530-5g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
5g
$2443.0 2023-09-19
Enamine
EN300-1811530-1g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
1g
$842.0 2023-09-19
Enamine
EN300-1811530-0.5g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
0.5g
$809.0 2023-09-19
Enamine
EN300-1811530-1.0g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
1g
$943.0 2023-06-01
Enamine
EN300-1811530-5.0g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
5g
$2732.0 2023-06-01
Enamine
EN300-1811530-10.0g
(1R)-1-(2,3-dimethylphenyl)ethan-1-ol
1659319-50-2
10g
$4052.0 2023-06-01

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol 関連文献

(1R)-1-(2,3-dimethylphenyl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(2,3-dimethylphenyl)ethan-1-ol (CAS No. 1659319-50-2)

(1R)-1-(2,3-dimethylphenyl)ethan-1-ol (CAS No. 1659319-50-2) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chiral center and a substituted phenyl group. The presence of the chiral center imparts enantiomeric properties to the molecule, making it particularly valuable in the synthesis of optically active compounds and pharmaceuticals.

The chemical formula of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol is C10H14O, and its molecular weight is 150.21 g/mol. The compound is a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol, methanol, and acetone. Its physical and chemical properties have been extensively studied, providing a solid foundation for its applications in various scientific and industrial contexts.

In recent years, the development of enantioselective synthesis methods has been a major focus in organic chemistry. (1R)-1-(2,3-dimethylphenyl)ethan-1-ol serves as an excellent starting material for such syntheses due to its well-defined chiral structure. Researchers have utilized this compound in the preparation of complex molecules with high enantiomeric purity, which are essential for the development of new drugs and materials.

The biological activity of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol has also been explored in various studies. One notable application is in the field of medicinal chemistry, where it has been investigated for its potential as a precursor or intermediate in the synthesis of bioactive compounds. For instance, recent research has shown that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. These findings highlight the potential of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol in drug discovery and development.

In addition to its use in pharmaceutical research, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol has found applications in other areas such as fragrance and flavor chemistry. Its unique aroma profile makes it a valuable component in the formulation of perfumes and flavorings. The compound's stability and compatibility with other ingredients enhance its utility in these industries.

The synthesis of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol can be achieved through several methods, including asymmetric hydrogenation and enantioselective catalytic processes. These methods have been optimized to achieve high yields and enantiomeric excesses, making large-scale production feasible for both research and commercial purposes.

Recent advancements in analytical techniques have also contributed to a deeper understanding of the properties and behavior of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have provided detailed insights into its molecular structure and interactions with other molecules. These techniques are crucial for ensuring the purity and quality of the compound in various applications.

The environmental impact of chemicals used in industrial processes is an important consideration. Studies on the biodegradability and ecotoxicity of (1R)-1-(2,3-dimethylphenyl)ethan-1-ol have shown that it exhibits low toxicity to aquatic organisms and can be biodegraded under appropriate conditions. This information is valuable for assessing the environmental safety of products containing this compound.

In conclusion, (1R)-1-(2,3-dimethylphenyl)ethan-1-ol (CAS No. 1659319-50-2) is a versatile chiral compound with significant potential in various scientific and industrial applications. Its unique properties make it an important molecule for research in organic chemistry, pharmaceuticals, fragrance chemistry, and more. Ongoing studies continue to uncover new uses and benefits of this compound, further solidifying its importance in modern science.

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